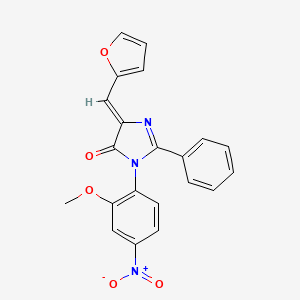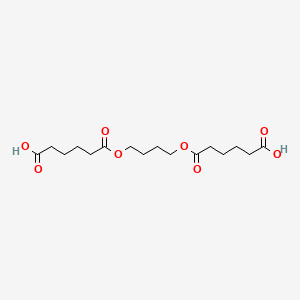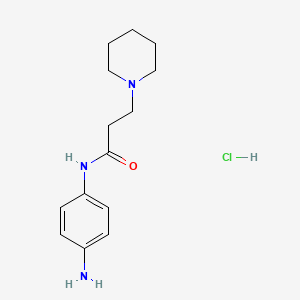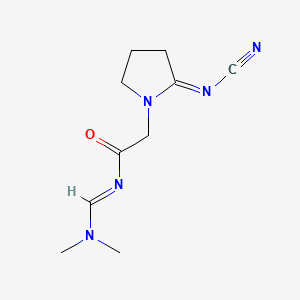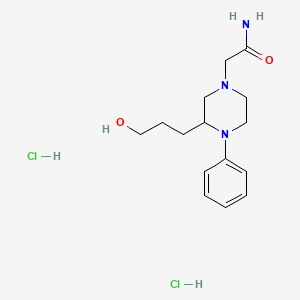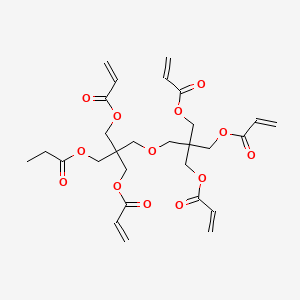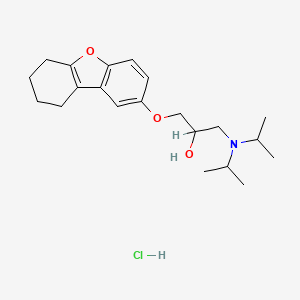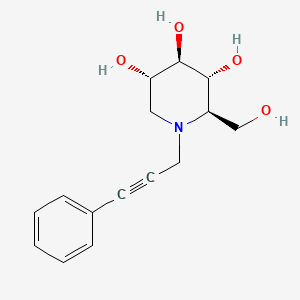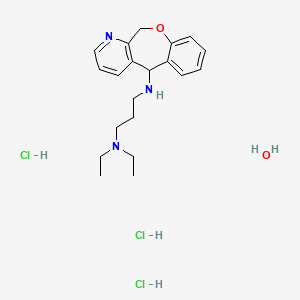
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure, which includes a benzoxepine ring fused with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepine ring and its subsequent fusion with the pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., ethanol, acetone). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-(3-(Methylamino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl β-D-glucopyranosiduronic acid
- 1-Propanol, 3-(diethylamino)-
Uniqueness
What sets 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate apart from similar compounds is its unique structure, which combines a benzoxepine ring with a pyridine ring. This unique structure may confer specific biological and chemical properties that are not present in other similar compounds, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
95968-70-0 |
|---|---|
Formule moléculaire |
C20H32Cl3N3O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylpropane-1,3-diamine;hydrate;trihydrochloride |
InChI |
InChI=1S/C20H27N3O.3ClH.H2O/c1-3-23(4-2)14-8-13-22-20-16-10-7-12-21-18(16)15-24-19-11-6-5-9-17(19)20;;;;/h5-7,9-12,20,22H,3-4,8,13-15H2,1-2H3;3*1H;1H2 |
Clé InChI |
BDOAHRUKEKTHPR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


